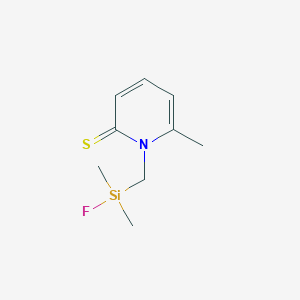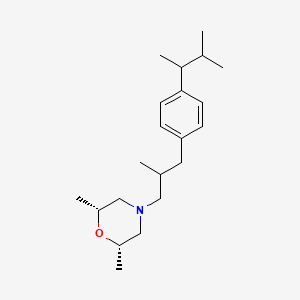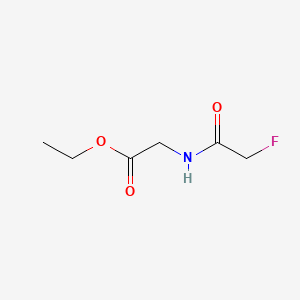
Dimethylethyl Bisoprolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylethyl Bisoprolol is a synthetic compound belonging to the class of beta-blockers. Beta-blockers are medications that reduce blood pressure by blocking the effects of the hormone epinephrine, also known as adrenaline. This compound is specifically designed to target beta-1 adrenergic receptors, which are primarily found in the heart. This selectivity makes it effective in treating cardiovascular conditions such as hypertension, angina, and heart failure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of Dimethylethyl Bisoprolol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) to monitor the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylethyl Bisoprolol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical formulations .
Aplicaciones Científicas De Investigación
Dimethylethyl Bisoprolol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of beta-blockers on chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic potential in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
Dimethylethyl Bisoprolol exerts its effects by selectively blocking beta-1 adrenergic receptors. This action reduces the heart rate and the force of contraction, thereby lowering blood pressure. The compound also decreases the release of renin from the kidneys, which further contributes to its antihypertensive effects. The molecular targets include the beta-1 adrenergic receptors located in the heart and kidneys .
Comparación Con Compuestos Similares
Similar Compounds
Atenolol: Another beta-1 selective blocker used for similar indications.
Metoprolol: A beta-1 selective blocker with a similar mechanism of action.
Carvedilol: A non-selective beta-blocker with additional alpha-blocking properties.
Uniqueness
Dimethylethyl Bisoprolol is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes side effects related to beta-2 receptor blockade, such as bronchoconstriction. This selectivity makes it particularly suitable for patients with respiratory conditions like asthma .
Propiedades
Fórmula molecular |
C19H33NO4 |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
1-(tert-butylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H33NO4/c1-15(2)23-11-10-22-13-16-6-8-18(9-7-16)24-14-17(21)12-20-19(3,4)5/h6-9,15,17,20-21H,10-14H2,1-5H3 |
Clave InChI |
YXWZPWIIQNARJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCOCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)




![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)


![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)

